N-Benzyl-3-bromo-5-nitrobenzamide
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Overview
Description
N-Benzyl-3-bromo-5-nitrobenzamide: is a synthetic compound with the molecular formula C14H11BrN2O3 and a molecular weight of 335.16 g/mol . It is characterized by the presence of a benzyl group attached to a benzamide core, which is further substituted with bromine and nitro groups at the 3 and 5 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-bromo-5-nitrobenzamide typically involves the following steps:
Nitration: The starting material, benzamide, undergoes nitration to introduce the nitro group at the 5 position.
Bromination: The nitrated benzamide is then brominated at the 3 position using bromine or a brominating agent.
Benzylation: Finally, the brominated and nitrated benzamide is reacted with benzyl chloride in the presence of a base to form this compound.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-3-bromo-5-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: N-Benzyl-3-bromo-5-aminobenzamide.
Substitution: N-Benzyl-3-substituted-5-nitrobenzamide.
Hydrolysis: 3-Bromo-5-nitrobenzoic acid and benzylamine.
Scientific Research Applications
N-Benzyl-3-bromo-5-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of N-Benzyl-3-bromo-5-nitrobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It may interfere with cellular signaling pathways by modulating the activity of key proteins involved in these pathways.
Comparison with Similar Compounds
- 3-Bromo-N-methyl-5-nitrobenzamide
- 3-Bromo-N-cyclopropyl-5-nitrobenzamide
- N-Propyl 3-bromo-5-nitrobenzamide
Comparison: N-Benzyl-3-bromo-5-nitrobenzamide is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and binding affinities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-benzyl-3-bromo-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-12-6-11(7-13(8-12)17(19)20)14(18)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXBYKZTVLPHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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